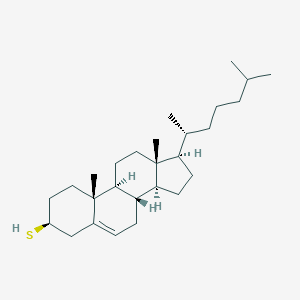

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Studies:

- Membrane fluidity: Thiocholesterol can be incorporated into cell membranes to study their fluidity and dynamics. Its presence alters the packing of membrane lipids due to its different size and shape compared to cholesterol, impacting membrane fluidity and function . This allows researchers to understand how membrane fluidity influences various cellular processes.

- Membrane protein interactions: Thiocholesterol can be used as a probe to study the interactions between membrane proteins and lipids. Its ability to modify membrane properties can reveal specific protein-lipid interactions crucial for protein function .

Drug Delivery:

- Liposome modification: Thiocholesterol can be incorporated into liposomes, microscopic spheres used for drug delivery. This modification can modulate the stability, targeting, and release of drugs encapsulated within the liposomes, potentially improving their therapeutic efficacy .

Material Science:

- Liquid crystals: Thiocholesterol derivatives have been studied for their potential applications in liquid crystals, used in displays and other optical devices. Their unique molecular structure can influence the properties of liquid crystals, leading to the development of novel materials with specific functionalities .

Spin Labeling:

- Electron Spin Resonance (ESR) spectroscopy: Thiocholesterol can be linked with a spin label, a molecule containing an unpaired electron, to study the structure and dynamics of biological membranes and proteins through ESR spectroscopy .

Model Systems:

- Niemann-Pick Type C disease: Thiocholesterol can be used to model Niemann-Pick Type C disease, a lysosomal storage disorder caused by impaired cholesterol trafficking. Studies using this model system can help researchers understand the disease mechanisms and develop potential therapeutic strategies .

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol is a complex organic compound that serves as a derivative of cholesterol. Specifically, it is characterized by the substitution of a hydroxyl group with a thiol group at the 3-position of the cholesterol backbone. This compound is also known as thiocholesterol and is part of the cholesteric liquid crystal family. Its unique structure allows it to stabilize silver nanoparticles and plays a significant role in plasma membrane research and drug delivery systems .

The specific mechanism of action of thiocholesterol depends on its application. Here are two potential mechanisms:

- Membrane Studies: Thiocholesterol's ability to incorporate into cell membranes allows researchers to study membrane fluidity, protein-lipid interactions, and other membrane-related processes []. The thiol group potentially interacts with specific membrane components, influencing their behavior.

- Drug Delivery: When incorporated into liposomes or nanoparticles, thiocholesterol can leverage its thiol group for targeted drug delivery. The thiol group might enable conjugation with targeting ligands that specifically bind to diseased cells, allowing for controlled release of the therapeutic cargo within the target cells.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

- Reduction: It can be reduced back to cholesterol using reducing agents.

- Substitution: The thiol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or iodine are commonly used.

- Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

- Substitution: Alkyl halides or acyl chlorides can be utilized under basic conditions.

Major Products Formed

The reactions lead to the following products:

- Oxidation: Disulfides or sulfoxides.

- Reduction: Cholesterol.

- Substitution: Various thioether derivatives.

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol exhibits various biological activities due to its structural characteristics. It has been studied for its interactions with biological membranes and potential implications in drug delivery systems. The thiol group enhances its reactivity and ability to form stable complexes with metal ions, which may contribute to its biological functions .

Synthetic Routes

The synthesis of this compound typically involves:

- Thiolating Agents: Cholesterol can react with thiourea or Lawesson’s reagent under acidic conditions to replace the hydroxyl group with a thiol group.

- Purification: The crude product may undergo purification processes such as column chromatography and crystallization to achieve high purity and yield.

Industrial Production Methods

In industrial settings, large-scale synthesis employs optimized reaction conditions for efficiency. Continuous flow reactors may be used to enhance yield while minimizing by-products. Advanced purification techniques are crucial for obtaining the final product in a desirable form .

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol has several applications:

- Nanoparticle Stabilization: Its ability to stabilize silver nanoparticles makes it valuable in nanotechnology.

- Drug Delivery Systems: It plays a role in enhancing the efficacy of drug delivery through its interaction with biological membranes.

- Plasma Membrane Research: This compound is used extensively in studies related to membrane dynamics .

Research on this compound has focused on its interactions with various biological systems. Its thiol group allows it to bind with metal ions and proteins effectively. Studies have shown that it can influence membrane fluidity and permeability due to its structural properties. These interactions are critical for understanding its role in drug delivery and therapeutic applications .

Several compounds share structural similarities with 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol:

| Compound Name | Description |

|---|---|

| Cholesterol | The parent compound with a hydroxyl group instead of a thiol group. |

| Cholesteryl Acetate | An ester derivative of cholesterol that lacks the thiol functionality. |

| Cholesteryl Chloride | A halogenated derivative that provides different chemical properties compared to thiocholesterol. |

Uniqueness: The presence of the thiol group in 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene distinguishes it from these compounds. This functional group imparts unique chemical reactivity and stability characteristics that are particularly useful in applications involving nanoparticle stabilization and membrane research.